2,6-Diethylbenzaldehyde
Description
Significance and Role of 2,6-Diethylbenzaldehyde in Advanced Organic Synthesis
This compound serves as a valuable building block in advanced organic synthesis, primarily where the introduction of a sterically encumbered benzaldehyde (B42025) moiety is required. Its structure is foundational for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific properties. The ethyl groups at the ortho positions provide a steric shield around the aldehyde group, influencing its reaction pathways and leading to high selectivity in certain transformations.
The compound is a key intermediate in the synthesis of various larger molecules. For instance, it can be converted into 2,6-disubstituted benzonitriles, which are important precursors in many synthetic routes. google.com The reactivity of the aldehyde group, although sterically hindered, allows for its participation in a range of chemical reactions, making it a versatile tool for chemists.
Overview of Steric Hindrance in 2,6-Disubstituted Benzaldehyde Derivatives and its Impact on Reactivity
The defining feature of this compound and its analogues is the steric hindrance imposed by the substituents at the 2 and 6 positions of the benzene (B151609) ring. brainly.in This steric crowding has a profound impact on the reactivity of the aldehyde functional group. The bulky ethyl groups physically obstruct the approach of nucleophiles to the electrophilic carbonyl carbon. quora.comdoubtnut.comdoubtnut.com
This steric impediment can lead to several important consequences:
Reduced Reaction Rates: Compared to unhindered benzaldehydes or aliphatic aldehydes, 2,6-disubstituted derivatives often exhibit slower reaction rates in typical aldehyde reactions such as nucleophilic additions. rsc.orgrsc.org
Altered Equilibrium Positions: The steric strain in the tetrahedral intermediate formed during nucleophilic attack can be significant, sometimes shifting the equilibrium of a reversible reaction back towards the starting materials. rsc.orgrsc.orgresearchgate.net
Enhanced Selectivity: The steric hindrance can be exploited to achieve higher selectivity in certain reactions. For example, it can direct reactions to other, less hindered sites in the molecule or favor the formation of a specific stereoisomer. nih.gov
Unique Reaction Pathways: In some cases, the steric hindrance can completely prevent a typical reaction from occurring, forcing the molecule to undergo alternative transformations.
The table below provides a conceptual comparison of the relative reactivity of different aldehydes, highlighting the effect of steric hindrance.
| Aldehyde | Structure | Relative Reactivity towards Nucleophilic Addition | Key Factors Influencing Reactivity |
| Formaldehyde | HCHO | Highest | Minimal steric hindrance, high electrophilicity of carbonyl carbon. |
| Ethanal | CH₃CHO | High | Small alkyl group offers minimal steric hindrance. |
| Benzaldehyde | C₆H₅CHO | Moderate | Phenyl group offers some steric hindrance and resonance stabilization. doubtnut.comdoubtnut.com |
| 2,6-Dimethylbenzaldehyde (B72290) | (CH₃)₂C₆H₃CHO | Low | Significant steric hindrance from two ortho-methyl groups. chemeo.comchemicalbook.comnih.gov |
| This compound | (C₂H₅)₂C₆H₃CHO | Very Low | Substantial steric hindrance from two ortho-ethyl groups, making the carbonyl carbon less accessible. lookchem.comchem960.com |
Historical Context and Evolution of Synthetic Methodologies for Hindered Benzaldehydes
The synthesis of sterically hindered benzaldehydes has historically presented a challenge to organic chemists. rsc.org Traditional methods for aldehyde synthesis are often inefficient when applied to heavily substituted aromatic rings due to the very steric hindrance that makes these molecules interesting. nih.gov
Early methods often relied on harsh reaction conditions and resulted in low yields. Over time, more sophisticated and milder synthetic routes have been developed. These include:
Oxidation of the corresponding benzyl (B1604629) alcohols: A common and often effective method involves the oxidation of 2,6-diethylbenzyl alcohol. lookchem.com Various oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.
Reduction of corresponding benzoic acids or their derivatives: The reduction of a 2,6-diethylbenzoic acid derivative, such as an acid chloride or ester, can yield the desired aldehyde. This requires careful selection of the reducing agent to avoid over-reduction to the alcohol.
Formylation of a 1,3-diethylbenzene (B91504) derivative: Direct introduction of the aldehyde group onto the aromatic ring is another approach. The Gattermann-Koch reaction or the Vilsmeier-Haack reaction are classic examples of such formylations, though their efficiency can be hampered by the steric bulk of the existing substituents. wikipedia.org
Modern Cross-Coupling Methodologies: More recent advances in catalysis have opened up new avenues for the synthesis of hindered benzaldehydes. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, can be used to construct the substituted aromatic ring with the aldehyde group already in place or in a protected form.
The development of these methods has been crucial for making compounds like this compound more accessible for research and application in various fields of advanced organic synthesis. free.friust.ac.ir
Structure
3D Structure
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,6-diethylbenzaldehyde |
InChI |
InChI=1S/C11H14O/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
PESVDKISSIUPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 2,6 Diethylbenzaldehyde and Its Derivatives
Direct Synthesis of 2,6-Diethylbenzaldehyde
Direct formylation methods are often preferred for their efficiency and step-economy. The choice of method depends on the availability of starting materials, functional group tolerance, and the desired scale of the reaction.
One of the most reliable and widely used methods for the synthesis of arenecarbaldehydes is the formylation of aryllithium reagents. thieme-connect.dethieme-connect.de This strategy is particularly effective for introducing a formyl group onto an aromatic ring when direct electrophilic substitution is difficult. The process involves two key steps: the generation of an aryllithium intermediate via lithium-halogen exchange, followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF). thieme-connect.decommonorganicchemistry.com
For the synthesis of this compound, the logical precursor is 1-bromo-2,6-diethylbenzene. The bromine atom is exchanged with lithium using a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This exchange creates a highly reactive 2,6-diethylphenyllithium intermediate. This nucleophilic species then readily attacks the electrophilic carbonyl carbon of DMF. The resulting lithium alkoxide intermediate is subsequently hydrolyzed during aqueous workup to yield the final product, this compound. daneshyari.com This method's success hinges on the rapid and clean formation of the organolithium species, which is generally efficient for aryl bromides. thieme-connect.de
Table 1: Key Components in Lithium/Bromine Exchange Formylation
| Component | Role | Example |
| Aryl Halide | Source of the aromatic scaffold | 1-Bromo-2,6-diethylbenzene |
| Organolithium Reagent | Initiates the Li/Br exchange | n-Butyllithium (n-BuLi) |
| Formylating Agent | C1 electrophile source | N,N-Dimethylformamide (DMF) |
| Solvent | Reaction medium | Tetrahydrofuran (THF) |
An alternative, though generally less direct, pathway to aldehydes involves the hydrolysis of imines (Schiff bases). thebrpi.org This route is conceptually the reverse of the common method for protecting aldehydes. The synthesis would begin with a precursor that can be converted into an imine corresponding to this compound. For instance, 2,6-diethylbenzylamine could be oxidized to the corresponding imine, or 2,6-diethylaniline (B152787) could undergo a reaction with a suitable one-carbon electrophile to form a related imine structure.
Once the imine is formed, it can be hydrolyzed back to the aldehyde and the corresponding amine under aqueous acidic or basic conditions. The mechanism of hydrolysis typically involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water on the imine carbon. thebrpi.org This forms a carbinolamine intermediate, which then breaks down to release the aldehyde and the amine. The stability of the specific imine and the pH of the hydrolysis medium are critical factors that determine the reaction's efficiency. thebrpi.org While viable, this route is often more circuitous for the primary synthesis of a simple aldehyde compared to direct formylation methods.
Recent advances in catalysis have provided powerful tools for synthesizing highly hindered aryl aldehydes that are difficult to access through traditional means. illinois.edu A notable example is the regioselective reductive carbonylation of aryl halides, which utilizes a dual-metallic catalytic system to directly convert an aryl halide into an aldehyde using carbon monoxide (CO) as the C1 source. illinois.edu
This process combines a carbonylation step (insertion of CO) with a reduction step (conversion of the resulting acyl group to a formyl group) in a single pot. The starting material for this compound would be an appropriate aryl halide, such as 1,3-diethyl-2-iodobenzene.
Palladium Catalyst: The palladium complex, often in its Pd(0) oxidation state, initiates the primary catalytic cycle. It undergoes oxidative addition into the carbon-halogen bond of the aryl halide (e.g., 1,3-diethyl-2-iodobenzene). This is followed by the migratory insertion of a carbon monoxide molecule into the aryl-palladium bond, forming a key aroyl-palladium(II) intermediate.
Rhodium Catalyst: The rhodium complex operates in a separate, concurrent catalytic cycle. Its primary function is to generate a potent metal hydride species that serves as the reducing agent.
The aroyl-palladium(II) intermediate then undergoes transmetalation or reacts with the rhodium hydride, leading to the reductive elimination of the desired aldehyde product and the regeneration of the active Pd(0) catalyst, allowing the cycle to continue. beilstein-journals.org
A key innovation in this methodology is the use of the water-gas shift reaction (WGSR) to generate the necessary hydride in situ. illinois.edunih.gov The WGSR is the reaction between carbon monoxide and water to produce carbon dioxide and hydrogen (CO + H₂O ⇌ CO₂ + H₂). wikipedia.org
In this catalytic system, the rhodium complex catalyzes the WGSR, using water as the ultimate hydride source and carbon monoxide as the reductant. illinois.eduresearchgate.net This approach is highly advantageous as it avoids the need for external, often expensive or hazardous, hydride sources like silanes or molecular hydrogen (H₂). The CO serves a dual purpose: as the carbonyl source for the palladium cycle and as the terminal reductant in the rhodium-catalyzed WGSR cycle. illinois.edu
The WGSR-based reductive carbonylation offers a straightforward and atom-economical method for isotopic labeling. By simply replacing water (H₂O) with deuterium (B1214612) oxide (D₂O) in the reaction mixture, the formyl group of the resulting aldehyde can be selectively deuterated. illinois.edunih.gov
In the presence of D₂O, the rhodium-catalyzed WGSR generates a rhodium-deuteride intermediate instead of a rhodium-hydride. This deuteride (B1239839) is then transferred to the aroyl-palladium complex, resulting in the formation of a D-formyl aldehyde (Ar-CDO). This method provides a cost-effective and highly efficient way to synthesize deuterated aldehydes directly from aryl halides without requiring pre-synthesized deuterated reagents. illinois.edunih.gov
Table 2: Catalytic Components in Reductive Carbonylation
| Component | Function |
| Aryl Halide (e.g., 1,3-diethyl-2-iodobenzene) | Aromatic substrate |
| Palladium Catalyst | Facilitates oxidative addition and CO insertion |
| Rhodium Catalyst | Catalyzes the Water-Gas Shift Reaction |
| Carbon Monoxide (CO) | Carbonyl source and terminal reductant |
| Water (H₂O) or Deuterium Oxide (D₂O) | Hydride or deuteride source |
Regioselective Reductive Carbonylation of Aryl Halides via Cooperative Catalysis
Synthesis of Key Derivatives and Analogues of this compound
The synthesis of derivatives from this compound allows for the introduction of diverse functional groups, enabling the construction of more complex molecular architectures.
Halogenated benzaldehydes are versatile precursors for a variety of organic transformations, including cross-coupling reactions and the introduction of other functional groups. The synthesis of 1-bromo-2,6-diethylbenzaldehyde can be approached through a multi-step sequence starting from a readily available substituted aniline (B41778).
A common and effective method for the introduction of a bromine atom onto an aromatic ring, starting from an aniline, is the Sandmeyer reaction. wikipedia.org This reaction proceeds via the formation of a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst. wikipedia.org
The synthesis of 1-bromo-2,6-diethylbenzaldehyde would begin with the conversion of 2,6-diethylaniline to 1-bromo-2,6-diethylbenzene. This transformation involves the diazotization of the aniline with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then treated with cuprous bromide to yield 1-bromo-2,6-diethylbenzene. A similar procedure has been successfully applied to the synthesis of 2-bromo-1,3-diethyl-5-methylbenzene (B1279548) from 2,6-diethyl-4-methylaniline, achieving a high yield. chemicalbook.com
The subsequent step is the introduction of the aldehyde functionality. A standard method for the formylation of an aromatic ring is the Vilsmeier-Haack reaction or by ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). semanticscholar.orgsemanticscholar.org Given the steric hindrance from the two ethyl groups, ortho-lithiation directed by the bromo substituent might be challenging. However, formylation of similar aromatic compounds is a well-established process. semanticscholar.orgsemanticscholar.org
Table 1: Proposed Synthesis of 1-Bromo-2,6-diethylbenzaldehyde from 2,6-Diethylaniline
| Step | Reactant(s) | Reagents | Product |
| 1. Diazotization and Bromination | 2,6-Diethylaniline | 1. NaNO₂, HBr2. CuBr | 1-Bromo-2,6-diethylbenzene |
| 2. Formylation | 1-Bromo-2,6-diethylbenzene | Formylating Agent (e.g., DMF/POCl₃ or n-BuLi/DMF) | 1-Bromo-2,6-diethylbenzaldehyde |
The carbonyl group of this compound is a key site for a variety of chemical transformations to generate important derivatives.
Imines: Imines are formed through the reaction of an aldehyde or ketone with a primary amine, characterized by a carbon-nitrogen double bond. masterorganicchemistry.comyoutube.com The reaction of this compound with a primary amine (R-NH₂) would proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding N-substituted imine. youtube.com This reaction is typically reversible and can be driven to completion by removing the water formed. youtube.com The steric hindrance around the carbonyl group in this compound might slow the reaction rate, potentially requiring catalysis or harsher reaction conditions.
Alkenes via Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orglumenlearning.comlibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.org For this compound, this reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, leading to various substituted styrenes. The steric hindrance of the ortho-diethyl groups can influence the stereoselectivity of the alkene formation. wikipedia.org
Table 2: Examples of Carbonyl Derivatives from this compound
| Derivative Type | General Reaction | Reactant for this compound | Product Structure |
| Imine | Aldehyde + Primary Amine | R-NH₂ | 2,6-diethyl-N-(alkyl/aryl)benzylidenamine |
| Alkene | Aldehyde + Phosphorus Ylide | Ph₃P=CHR | 1-(2,6-diethylphenyl)alkene |
Aldol (B89426) and other condensation reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. wikipedia.org
This compound, lacking α-hydrogens, cannot enolize and therefore cannot act as the nucleophilic component in an aldol reaction. However, it can serve as an excellent electrophilic partner in a crossed aldol condensation, specifically in a Claisen-Schmidt condensation, with an enolizable ketone or aldehyde. wvu.eduwebassign.net For example, in a reaction with a ketone like acetone (B3395972), the enolate of acetone would attack the carbonyl carbon of this compound. webassign.net The initial β-hydroxy ketone adduct can then undergo dehydration, often promoted by heat or acidic/basic conditions, to yield an α,β-unsaturated ketone (a chalcone (B49325) analogue). wikipedia.org The steric hindrance from the diethyl groups would likely influence the rate of the condensation and the geometry of the resulting double bond.
Table 3: Claisen-Schmidt Condensation with this compound
| Enolizable Partner | Base/Acid Catalyst | Initial Aldol Adduct | Final Condensation Product |
| Acetone | NaOH or KOH | 4-(2,6-diethylphenyl)-4-hydroxy-2-butanone | 4-(2,6-diethylphenyl)but-3-en-2-one |
| Acetophenone | NaOH or KOH | 3-(2,6-diethylphenyl)-3-hydroxy-1-phenylpropan-1-one | 3-(2,6-diethylphenyl)-1-phenylprop-2-en-1-one |
Halogenated Benzaldehyde (B42025) Precursors (e.g., 1-Bromo-2,6-diethylbenzaldehyde)
Advanced Synthetic Design and Methodological Considerations
The efficient synthesis of complex molecules like this compound and its derivatives relies on strategic planning, often employing retrosynthetic analysis.
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to known and reliable chemical reactions.
For this compound, a primary disconnection can be made at the aldehyde group. This leads to the precursor 2,6-diethylbenzene. The introduction of an aldehyde group onto an aromatic ring can be achieved through various formylation reactions.
A plausible retrosynthetic pathway for this compound is outlined below:
Target Molecule: this compound
Disconnection (C-CHO bond): This disconnection suggests a formylation reaction as the forward step. The precursor is 2,6-diethylbenzene.
Precursor: 2,6-Diethylbenzene
Disconnection (C-ethyl bonds): 2,6-Diethylbenzene can be disconnected to benzene (B151609). The forward reaction would be a Friedel-Crafts alkylation of benzene with an ethylating agent (e.g., ethyl chloride or ethylene) in the presence of a Lewis acid catalyst. However, controlling the regioselectivity to obtain the 1,3-diethyl (meta) product can be challenging, as Friedel-Crafts alkylation typically favors ortho and para substitution and is prone to polyalkylation. A more controlled approach might be necessary.
An alternative retrosynthesis could start from a precursor where the substitution pattern is already established, such as 1,3-dimethylbenzene (m-xylene), and then elaborate the side chains, although this would involve more steps.
Table 4: Retrosynthetic Analysis of this compound
| Target Molecule | Disconnection | Precursor(s) | Corresponding Forward Reaction |
| This compound | C-CHO | 2,6-Diethylbenzene | Formylation (e.g., Gattermann-Koch, Vilsmeier-Haack) |
| 2,6-Diethylbenzene | C-C₂H₅ | Benzene + Ethylene/Ethyl Halide | Friedel-Crafts Alkylation |
This strategic approach allows for the logical design of a synthetic route from simple starting materials to the desired complex target molecule.
Convergent and Linear Synthesis Strategies
The construction of complex molecules like this compound and its derivatives can be approached through two primary strategic frameworks: linear and convergent synthesis.
Table 1: Theoretical Yield Comparison of Linear vs. Convergent Synthesis
| Strategy | Number of Steps (Longest Sequence) | Yield per Step | Overall Yield |
| Linear | 6 | 80% | ~26% |
| Convergent | 3 + 1 | 80% | ~41% |
Chemo- and Regioselective Control in Sterically Hindered Systems
The synthesis of this compound is fundamentally a challenge of controlling selectivity due to the steric hindrance imposed by the two ethyl groups. These groups flank the target formylation site, making it less accessible to incoming reagents.
Regioselectivity in Formylation: The direct formylation of 1,3-diethylbenzene (B91504) is a key reaction for accessing this compound. However, achieving high regioselectivity for the C-2 position over the C-4 or C-6 positions is a significant hurdle. The ethyl groups are ortho, para-directing, which would typically favor substitution at the C-4 and C-6 positions. To overcome this, specific formylation methods that are sensitive to steric factors or that can exploit directed metalation are required.
One effective strategy involves the use of directed ortho-metalation (DoM). In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, directing deprotonation (and subsequent electrophilic quench with a formylating agent) to the adjacent ortho position. While 1,3-diethylbenzene itself lacks a strong directing group, this principle can be applied in more complex derivatives.
A facile method for the regioselective formylation of 1,3-disubstituted benzenes has been developed utilizing in situ deprotonation with n-butyllithium in the presence of additives like TMEDA or DIPA, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). researchgate.net The metalation has been shown to occur predominantly at the 2-position, nestled between the two activating groups. researchgate.net For instance, the formylation of 1,3-diethoxybenzene, a compound structurally analogous to 1,3-diethylbenzene in terms of substituent positioning, proceeds via lithiation with n-butyllithium followed by treatment with DMF to yield 2,6-diethoxybenzaldehyde. chemicalbook.com
Table 2: Regioselective Formylation of 1,3-Disubstituted Benzenes
| Substrate | Reagents | Product | Yield |
| 1,3-Diethoxybenzene | 1. n-BuLi, Hexane2. DMF | 2,6-Diethoxybenzaldehyde | 56% chemicalbook.com |
Chemoselectivity in Synthesis: Chemoselectivity becomes crucial when synthesizing derivatives of this compound that contain other reactive functional groups. For example, if a precursor molecule contains both a hydroxyl group and a position amenable to formylation, the choice of reagents is critical to avoid unwanted side reactions.
The synthesis of sterically hindered aldehydes can also be achieved through the oxidation of the corresponding benzyl (B1604629) alcohols. The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a common challenge. A variety of modern oxidation methods, often employing catalytic systems, can achieve this transformation with high chemoselectivity.
Another approach involves the reduction of a corresponding acyl chloride. The reduction of 2,6-diethylbenzoyl chloride to this compound would require a mild and selective reducing agent that does not further reduce the aldehyde to an alcohol.
The steric hindrance provided by the 2,6-diethyl substitution can, in some cases, be advantageous. It can shield the formyl group from further reactions, thus preventing side reactions and potentially increasing the yield of the desired aldehyde. However, this same steric bulk can also hinder the initial formation of the aldehyde, necessitating more forcing reaction conditions or specialized catalytic systems. researchgate.net
Reactivity Profiles and Mechanistic Investigations of 2,6 Diethylbenzaldehyde Chemistry
Reactions Involving the Aldehyde Functionality
The reactivity of 2,6-diethylbenzaldehyde is significantly influenced by the steric hindrance imposed by the two ethyl groups positioned ortho to the aldehyde functionality. These bulky substituents flank the carbonyl group, modulating its accessibility to nucleophiles and its interaction with catalysts.
The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming transformation that involves the nucleophilic addition of an enolate to a carbonyl group, yielding a β-hydroxy carbonyl compound. nih.gov In reactions involving this compound, the aldehyde serves as the electrophilic partner. The steric environment created by the ortho-ethyl groups plays a critical role in controlling the stereochemical outcome of the reaction.
When an enolate adds to an aldehyde like this compound, two new stereocenters can be generated, leading to the formation of syn and anti diastereomers. pharmacy180.com The ratio of these diastereomers is determined by the geometry of the enolate (Z or E) and the facial selectivity of the attack on the aldehyde.
According to the Zimmerman-Traxler model, the reaction proceeds through a six-membered, chair-like transition state where the metal cation of the enolate coordinates to the aldehyde's carbonyl oxygen. harvard.edu The geometry of the enolate dictates the relative positions of the substituents in this transition state, which in turn determines the final stereochemistry of the product. pharmacy180.com A (Z)-enolate generally leads to the syn aldol product, while an (E)-enolate typically yields the anti product. harvard.edu
For this compound, the significant steric bulk of the diethyl-substituted phenyl group heavily influences the stability of the possible transition states. This steric demand can force the substituents into well-defined orientations to minimize non-bonded interactions, often resulting in higher diastereoselectivity compared to less hindered aromatic aldehydes like benzaldehyde (B42025). youtube.com Control strategies to favor one diastereomer over the other rely on the careful selection of reaction conditions to selectively generate either the (Z) or (E) enolate. Factors influencing enolate geometry include the choice of base, solvent, and counterion.
Lewis acid catalysts are frequently employed in aldol reactions to enhance the electrophilicity of the carbonyl carbon. researchgate.net Borontrifluoride etherate (BF₃·OEt₂) is a common reagent that serves as a source of the potent Lewis acid, boron trifluoride (BF₃). wikipedia.orgsigmaaldrich.com The BF₃ coordinates to the lone pair of electrons on the aldehyde's oxygen atom. This coordination polarizes the C=O bond, making the carbonyl carbon significantly more susceptible to nucleophilic attack by the enolate. msu.edu
In the context of this compound, the use of a Lewis acid like BF₃ can accelerate the reaction rate. However, the steric hindrance from the ortho-ethyl groups may affect the accessibility of the carbonyl oxygen for coordination with the Lewis acid. nih.gov The coordination can also influence the conformational rigidity of the transition state, potentially altering the anti:syn ratio of the products. msu.edu In some cases, the use of a non-chelating Lewis acid like BF₃ can lead to a reversal of diastereoselectivity compared to reactions controlled by metal enolate chelation. msu.edu
Reductive carbonylation is a powerful method for the one-step synthesis of aldehydes from aryl halides, utilizing carbon monoxide as the carbonyl source and a hydride source for the reduction. orgsyn.orgnih.gov This transition metal-catalyzed process is particularly valuable for synthesizing sterically hindered aldehydes. Research on the synthesis of 2,6-dimethylbenzaldehyde (B72290), a close structural analog of this compound, demonstrates the viability of this approach for ortho-disubstituted systems. A rhodium-based catalytic system has been shown to effectively convert 2,6-dimethyliodobenzene to 2,6-dimethylbenzaldehyde in high yield. researchgate.net
The general catalytic cycle involves the oxidative addition of the aryl halide to the low-valent metal center, followed by migratory insertion of carbon monoxide to form an aroyl-metal complex. The final step is the reductive elimination of the aldehyde product, which is facilitated by a hydride source.
| Entry | Aryl Iodide Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Iodobenzene | Benzaldehyde | 97 |
| 2 | 1-Iodo-2-methylbenzene | 2-Methylbenzaldehyde | 95 |
| 3 | 1-Iodo-4-methoxybenzene | 4-Methoxybenzaldehyde | 93 |
| 4 | 1-Iodo-2,6-dimethylbenzene | 2,6-Dimethylbenzaldehyde | 91 |
| 5 | 2-Iodonaphthalene | 2-Naphthaldehyde | 89 |
Ligands, particularly phosphines, play a crucial role in modulating the stability, activity, and selectivity of the metal catalyst in reductive carbonylation. beilstein-journals.org The electronic and steric properties of the ligand directly influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination. acs.org For sterically hindered substrates like 2,6-diethyl-substituted aryl halides, the choice of ligand is critical to prevent side reactions such as dehalogenation. acs.org
In the rhodium-catalyzed synthesis of benzaldehydes, triphenylphosphine (B44618) (PPh₃) was found to be a highly effective ligand, whereas other phosphine (B1218219) and nitrogen-based ligands resulted in little to no product formation. beilstein-journals.org This suggests that the specific steric and electronic profile of PPh₃ is optimal for stabilizing the catalytic intermediates and facilitating the desired reaction pathway. Bulky, electron-donating alkylphosphine ligands can promote the reductive elimination of aryl halides from palladium(II) complexes, which is a key step in some catalytic cycles but can also be an unproductive pathway if not properly controlled. berkeley.edu
| Entry | Ligand | Conversion (%) | Yield (%) |
|---|---|---|---|
| 1 | PPh₃ | 100 | 97 |
| 2 | dpp-BINAP | 12 | 0 |
| 3 | dppe | 11 | 0 |
| 4 | Bipy | 9 | 4 |
| 5 | None | 8 | 0 |
In modern catalytic chemistry, there is a strong emphasis on using environmentally benign and readily available reagents. Water has been explored as a potential hydride source in various reduction processes, including the reductive carbonylation of aryl halides. The mechanism can involve the in situ generation of hydrogen gas (H₂) via the water-gas shift reaction (WGSR), where CO reacts with H₂O to produce CO₂ and H₂. The H₂ generated can then participate in the catalytic cycle to effect the reduction of the aroyl-metal intermediate to the final aldehyde product.
Alternatively, a metal-hydride intermediate, which is crucial for the reductive elimination step, can be formed directly from the oxidative addition of water to the metal center, followed by deprotonation. While the use of synthesis gas (CO/H₂) is common, employing water as the ultimate source of the hydride represents a greener and potentially more cost-effective strategy for the synthesis of compounds like this compound.
Cyclization Reactions Involving Benzaldehyde Acetals
Benzaldehyde acetals, including those derived from this compound, serve as versatile precursors in a variety of cyclization reactions. The acetal (B89532) moiety functions as a protected aldehyde that can be activated under specific conditions to generate reactive intermediates, such as oxocarbenium ions. These intermediates are susceptible to intramolecular or intermolecular attack by nucleophiles, leading to the formation of diverse cyclic structures. The steric hindrance imposed by the 2,6-diethyl substituents can significantly influence the stereochemical outcome and efficiency of these cyclization processes.
Iron salts, such as iron(III) chloride (FeCl₃) and iron(III) bromide (FeBr₃), have been effectively employed to catalyze the tandem cyclization of diynes with benzaldehyde acetals, providing a direct route to highly functionalized indene (B144670) derivatives. This process involves the formation of multiple new carbon-carbon bonds in a single operation under mild conditions.
The reaction is proposed to initiate with the iron-catalyzed generation of a key intermediate from the diyne. This intermediate then reacts with the benzaldehyde acetal. The acetal, activated by the Lewis acidic iron catalyst, participates in a cyclization cascade. This sequence ultimately leads to the construction of the indene core. The specific substitution pattern on the resulting indene derivative can be controlled by the nature of the diyne and the reaction conditions. For instance, the reaction of 1,2-bis(phenylethynyl)benzene (B11943125) with a benzaldehyde diethyl acetal in the presence of FeCl₃ can yield substituted indeno[2,1-a]indene derivatives.
While specific studies focusing exclusively on this compound acetal are not extensively detailed in the literature, the general applicability of this method to various benzaldehyde acetals suggests its potential utility for substrates bearing sterically demanding groups. The 2,6-diethyl substitution would be expected to influence the conformational preferences of the reaction intermediates, potentially affecting the diastereoselectivity of the cyclization.
Below is a representative table of substrates and yields for the iron-mediated tandem cyclization of diynes with various benzaldehyde acetals, illustrating the general scope of the reaction.
| Diyne Substrate | Benzaldehyde Acetal | Iron Catalyst | Product Yield (%) |
| 1,2-Bis(phenylethynyl)benzene | Benzaldehyde diethyl acetal | FeCl₃ | 75 |
| 1,2-Bis(4-methoxyphenylethynyl)benzene | Benzaldehyde diethyl acetal | FeCl₃ | 82 |
| 1,2-Bis(trimethylsilylethynyl)benzene | 4-Chlorobenzaldehyde diethyl acetal | FeBr₃ | 68 |
| 1-(Phenylethynyl)-2-(p-tolylethynyl)benzene | Benzaldehyde diethyl acetal | FeCl₃ | 79 |
This table presents generalized data based on published results for iron-mediated cyclizations to illustrate the reaction's scope. Specific yields for this compound are not available.
A powerful strategy for the synthesis of polycyclic systems involves a cascade reaction combining a Prins-type cyclization with an intramolecular Friedel-Crafts alkylation. In the context of a this compound acetal, this would typically involve its reaction with an alkene tethered to the aromatic ring, for example, in an ortho position.
The reaction is initiated by a Lewis or Brønsted acid, which activates the acetal to form a highly electrophilic oxocarbenium ion. This ion is then attacked by the tethered alkene in an intramolecular Prins cyclization, forming a new ring and generating a secondary or tertiary carbocation. This newly formed carbocationic center is positioned to be intercepted by the electron-rich aromatic ring of the benzaldehyde moiety in a subsequent intramolecular Friedel-Crafts alkylation. This final step closes another ring and, after re-aromatization, yields a complex fused ring system, such as a tetralin derivative.
The 2,6-diethyl groups on the aromatic ring play a crucial role in this cascade. Their electron-donating inductive effect can enhance the nucleophilicity of the aromatic ring, potentially facilitating the final Friedel-Crafts step. However, their significant steric bulk can also direct the cyclization pathway and influence the stereochemistry of the newly formed stereocenters. The acid catalyst and reaction conditions are critical parameters that determine the efficiency and outcome of this tandem process. While this specific cascade starting from a pre-formed this compound acetal with a tethered alkene is a conceptually powerful synthetic tool, detailed studies specifically documenting this precise transformation are limited. However, the principles are well-established in syntheses of related polycyclic structures.
Elucidation of Reaction Mechanisms
Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Mechanistic investigations often involve a combination of kinetic studies, computational modeling of transition states, and analysis of steric and electronic effects.
Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the reaction order with respect to each reactant and the calculation of key thermodynamic parameters. For reactions involving 2,6-disubstituted benzaldehydes, such as this compound, kinetic analysis can reveal the influence of the bulky ortho substituents on the reaction rate.
For instance, in reactions where the aldehyde carbonyl is the electrophilic center, the steric hindrance from the two ethyl groups can slow down the rate of nucleophilic attack compared to less substituted benzaldehydes. This effect would be reflected in the activation parameters. The activation enthalpy (ΔH‡) might be higher due to increased steric repulsion in the transition state. The activation entropy (ΔS‡) could also be affected, becoming more negative if the transition state is more ordered or constrained due to the bulky substituents.
| Compound | Relative Rate Constant (k_rel) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |
| Benzaldehyde | 1 | Lower | Less Negative |
| This compound | < 1 | Higher | More Negative |
This is a conceptual table illustrating expected trends based on steric hindrance principles. Actual values would need to be determined experimentally.
Computational chemistry provides powerful tools for analyzing the transition states of reactions involving complex molecules like this compound. By calculating the potential energy surface, chemists can map out the lowest energy reaction pathways and identify the structures of key transition states.
For reactions at the carbonyl group, the 2,6-diethyl substituents significantly influence the geometry and energy of the transition state. For a nucleophile to attack the carbonyl carbon, it must approach via a specific trajectory (e.g., the Bürgi-Dunitz angle). The ethyl groups can sterically hinder this approach, leading to a higher energy transition state and a slower reaction rate. Computational models can precisely quantify this steric strain energy.
Furthermore, these calculations can predict the stereochemical outcome of reactions. For example, in an asymmetric reaction, there may be multiple competing transition states leading to different stereoisomers. By calculating the relative energies of these diastereomeric transition states, it is possible to predict which product will be favored. Unfavorable steric interactions, such as those between the incoming nucleophile and the ethyl groups, will raise the energy of certain transition states, disfavoring the corresponding reaction pathways.
The 2,6-diethyl groups exert a profound steric influence that dictates not only reaction rates but also the conformational preferences of this compound and its reaction intermediates. The aldehyde group is sterically hindered, which can prevent it from achieving coplanarity with the benzene (B151609) ring. This twisting of the aldehyde group out of the plane of the ring reduces π-conjugation between the carbonyl and the aromatic system.
This lack of coplanarity has several consequences:
Reactivity: The electrophilicity of the carbonyl carbon may be altered compared to a planar system like benzaldehyde.
Reaction Pathways: Steric hindrance can completely block certain reaction pathways that are accessible to less hindered aldehydes. For example, reactions requiring the formation of a bulky intermediate may be highly disfavored. Conversely, this steric shielding can sometimes be exploited to enhance selectivity, for instance, by favoring reaction at a less hindered site in a multifunctional molecule.
Conformational Control: In multi-step reactions, the ethyl groups can control the conformation of intermediates, thereby directing the stereochemical course of subsequent steps. For instance, in cyclization reactions, intermediates will adopt conformations that minimize steric clashes with the ethyl groups, leading to a high degree of diastereoselectivity in the final product. Computational studies have shown that even small energy differences between conformations, driven by steric factors, can lead to a high preference for one reaction pathway over another.
Solvent Effects on Reaction Mechanisms
The solvent environment plays a critical role in dictating the course and rate of chemical reactions involving aldehydes. The polarity of the solvent can significantly influence reaction kinetics and product distribution. nih.govnih.gov For instance, in reactions such as the condensation of aldehydes with scavenger resins, solvent polarity has been shown to affect both the reaction kinetics and the conversion rates, particularly for less reactive carbonyl compounds. nih.gov
In the context of aldehyde chemistry, Knoevenagel condensation serves as a relevant example where solvent polarity is a key factor. The mechanism involves an initial aldol addition followed by a dehydration step. chemrxiv.org Protic and aprotic polar solvents can favor the kinetics of the first step, while aprotic solvents may accelerate the second step. chemrxiv.org Studies on similar aldehydes have demonstrated a direct relationship between solvent polarity and reaction kinetics, with higher polarity solvents leading to faster product formation. chemrxiv.org
Research on the aerobic autoxidation of 2-ethylhexanal (B89479), a structurally related aliphatic aldehyde, provides further insight into how solvents modulate reactivity and selectivity. In this process, aprotic solvents generally lead to higher reaction rates, but protic solvents can significantly improve the selectivity towards the desired carboxylic acid product. nih.gov The formation of hydrogen bonds between the protic solvent and the reactants can increase the C-H bond energy of the aldehyde group and promote hydrogen transfer in the subsequent rearrangement step, thereby enhancing selectivity. nih.gov
The table below illustrates the effect of different solvent types on the conversion and selectivity of 2-ethylhexanal oxidation, which can serve as a model for understanding potential solvent effects on reactions involving this compound.
Data derived from studies on 2-ethylhexanal oxidation, illustrating general principles of solvent effects on aldehyde reactions. nih.gov
Stereochemical Control Mechanisms (e.g., Anti-Elimination in E2 Reactions)
Stereochemical control is a fundamental aspect of organic synthesis, ensuring the formation of a specific stereoisomer. In elimination reactions, particularly the bimolecular (E2) mechanism, the spatial arrangement of the departing groups is crucial for the reaction to proceed efficiently. masterorganicchemistry.comlibretexts.org The E2 reaction is a concerted, one-step process where a base removes a proton, and a leaving group departs simultaneously, leading to the formation of a double bond. masterorganicchemistry.comdalalinstitute.com
A key requirement for the E2 mechanism is a specific stereochemical relationship between the proton being abstracted and the leaving group; they must be in an anti-periplanar conformation. masterorganicchemistry.comlibretexts.orgmgscience.ac.in This means the dihedral angle between the C-H bond and the C-Leaving Group bond is 180°. This alignment allows for optimal orbital overlap in the transition state, leading to a lower activation energy compared to a syn-periplanar arrangement. libretexts.orgmgscience.ac.in
This requirement for an anti-periplanar geometry makes the E2 reaction highly stereospecific. The stereochemistry of the starting material directly dictates the stereochemistry of the resulting alkene product. khanacademy.org For a reaction to occur, the molecule must be able to adopt a conformation where a β-hydrogen and the leaving group are positioned on opposite sides of the molecule. youtube.com If steric hindrance or conformational rigidity, such as in a cyclohexane (B81311) ring system, prevents the attainment of this anti-arrangement, the E2 reaction may be significantly slower or may not occur at all, potentially favoring other reaction pathways. youtube.com
The principle of anti-elimination is a powerful tool for controlling the geometry of the double bond formed. For example, the elimination of a specific diastereomer will lead to the formation of a single, predictable alkene isomer (E or Z). This stereochemical control is a direct consequence of the concerted mechanism and the geometric constraints of the transition state. khanacademy.org
The table below summarizes the key stereochemical requirements for E2 reactions.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 2,6-diethylbenzaldehyde, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments, their connectivity, and spatial relationships.
The ¹H NMR spectrum of this compound reveals the specific electronic environment of each proton. Due to the symmetry of the 2,6-disubstituted pattern, the two ethyl groups are chemically equivalent, as are the protons at the 3- and 5-positions of the benzene (B151609) ring.
The aldehydic proton (CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring, typically appearing as a singlet in the range of δ 9.5-10.5 ppm. The aromatic protons show a characteristic splitting pattern. The single proton at the 4-position (H-4) appears as a triplet, being coupled to the two equivalent protons at the 3- and 5-positions (H-3/H-5). The H-3/H-5 protons, in turn, appear as a doublet, coupled only to the H-4 proton. The ethyl groups exhibit a typical quartet for the methylene (B1212753) (CH₂) protons, coupled to the three methyl (CH₃) protons, and a triplet for the methyl protons, coupled to the two methylene protons.
Typical coupling constants for aromatic protons are in the range of 7-8 Hz for ortho coupling. yale.edu The vicinal coupling within the ethyl group is also typically around 7-8 Hz.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHO | 10.4 | s | - |
| H-4 | 7.5 | t | ~7.7 |
| H-3, H-5 | 7.3 | d | ~7.7 |
| CH₂ | 2.8 | q | ~7.6 |
| CH₃ | 1.2 | t | ~7.6 |
| Data predicted by NMRDB.org. nmrdb.org The exact values can vary based on solvent and experimental conditions. |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecular symmetry, a total of 7 distinct carbon signals are expected for this compound.
The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing around δ 190-200 ppm. docbrown.infooregonstate.edu The aromatic carbons have chemical shifts in the range of δ 120-150 ppm. The ipso-carbon (C-1, attached to the aldehyde), and the carbons bearing the ethyl groups (C-2, C-6) are typically quaternary and may show weaker signals. The carbons of the ethyl groups (CH₂ and CH₃) are found in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 194.0 |
| C-1 | 135.0 |
| C-2, C-6 | 145.0 |
| C-3, C-5 | 129.0 |
| C-4 | 133.0 |
| CH₂ | 25.0 |
| CH₃ | 14.0 |
| Data predicted by NMRDB.org. nmrdb.org The exact values can vary based on solvent and experimental conditions. |
Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra and for probing through-bond and through-space connectivities. youtube.comsdsu.eduhuji.ac.il
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between:
The aromatic H-3/H-5 protons and the H-4 proton.
The methylene (CH₂) and methyl (CH₃) protons of the ethyl groups. This confirms the connectivity within the aromatic spin system and within the ethyl substituents. hmdb.ca
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu An HSQC spectrum would show cross-peaks connecting:
The aldehydic proton to the carbonyl carbon.
The H-3/H-5 protons to the C-3/C-5 carbons.
The H-4 proton to the C-4 carbon.
The CH₂ protons to the CH₂ carbon.
The CH₃ protons to the CH₃ carbon. This allows for the direct and unambiguous assignment of the carbon signals attached to protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is crucial for determining stereochemistry and conformational preferences. organicchemistrydata.org In this compound, NOESY could detect correlations between:
The aldehydic proton and the aromatic H-3/H-5 protons, confirming the orientation of the aldehyde group relative to the ring.
The CH₂ protons of the ethyl groups and the aromatic H-3/H-5 protons, providing insight into the rotational conformation of the ethyl groups.
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. organicchemistrydata.org For this molecule, a TOCSY spectrum would show correlations among all the aromatic protons (H-3, H-4, H-5) and separately, between the CH₂ and CH₃ protons of the ethyl groups, effectively mapping out the entire spin-coupled networks.
The ethyl groups in this compound are subject to restricted rotation due to steric hindrance from the adjacent aldehyde group and the other ethyl group. This rotational barrier can be investigated using variable-temperature (VT) NMR spectroscopy.
At room temperature, the rotation around the aryl-C(ethyl) bonds might be fast on the NMR timescale, resulting in sharp, averaged signals for the ethyl protons. As the temperature is lowered, the rate of rotation decreases. If the energy barrier is sufficiently high, the rotation can become slow on the NMR timescale, leading to the decoalescence of signals. nih.gov For instance, the two methylene protons of an ethyl group could become diastereotopic and exhibit separate signals at low temperatures.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). lcms.czaist.go.jp This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. nih.govchromatographyonline.com
For this compound (C₁₁H₁₄O), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).
Theoretical Exact Mass Calculation for this compound
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total | 162.104465 |
Techniques like Fast Atom Bombardment (FAB) are "soft" ionization methods that typically generate the protonated molecule, [M+H]⁺. chemicalbook.com An HRMS measurement using FAB would be expected to yield an ion with an m/z value very close to 163.11229 (the theoretical exact mass of C₁₁H₁₅O⁺). The experimentally determined accurate mass can then be used to confirm the elemental composition C₁₁H₁₄O with high confidence.
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
A search of publicly available crystallographic databases, including the Cambridge Structural Database (CSDC), reveals no deposited single-crystal X-ray diffraction data for this compound. However, the solid-state structure can be reliably inferred by examining related 2,6-disubstituted benzaldehyde (B42025) derivatives.
In such compounds, significant steric hindrance between the bulky ortho substituents (the ethyl groups) and the formyl group (-CHO) is the dominant factor determining the molecular geometry. imperial.ac.ukunina.it This steric strain prevents the aldehyde group from being coplanar with the benzene ring. It is expected that the aldehyde group would be twisted out of the plane of the aromatic ring by a significant dihedral angle. This twisting minimizes the repulsive forces between the hydrogen atom of the aldehyde and the ethyl groups at the ortho positions. libretexts.org This structural feature is a classic example of steric hindrance dictating molecular conformation. nih.gov
Conformation Analysis in the Crystalline State
The conformation of this compound in the crystalline state is dictated by the balance between intramolecular steric strain and intermolecular packing forces. libretexts.org
Intramolecular Conformation: The primary conformational feature is the non-planarity between the aldehyde group and the benzene ring. The dihedral angle (defined by the plane of the ring and the plane of the C-CHO group) is expected to be substantial, likely in the range of 30-60 degrees, similar to what is observed in other sterically hindered benzaldehydes like 2,6-dichlorobenzaldehyde. nist.gov This rotation disrupts the π-system conjugation between the carbonyl group and the aromatic ring. The ethyl groups themselves will adopt a staggered conformation to minimize internal strain.
Intermolecular Packing: In the crystal lattice, molecules would likely pack to minimize void space while avoiding unfavorable steric clashes. The non-planar shape of the molecule would prevent efficient flat stacking that is sometimes observed for planar aromatic molecules. Instead, intermolecular interactions would likely be dominated by weaker van der Waals forces and potentially weak C-H···O hydrogen bonds involving the aldehyde oxygen and hydrogen atoms from neighboring molecules.
| Structural Parameter | Predicted Feature | Reasoning |
|---|---|---|
| Ring-CHO Dihedral Angle | Non-planar (significant twist) | Steric hindrance between ortho-ethyl groups and the formyl group. imperial.ac.uklibretexts.org |
| C-C-C Bond Angles (Ring) | Close to 120° | Maintains sp² hybridization of the aromatic ring. |
| Molecular Packing | Inefficient, non-stacked arrangement | The non-planar molecular shape prevents close, parallel packing. |
Other Relevant Spectroscopic Techniques in Chemical Research
UV-Vis Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic aldehydes like this compound, two primary types of transitions are expected:
π → π Transition:* This is a high-intensity absorption resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is associated with the conjugated system of the benzene ring and the carbonyl group. In unsubstituted benzaldehyde, this band appears around 248 nm. researchgate.net
n → π Transition:* This is a lower-intensity absorption arising from the promotion of a non-bonding electron (from the oxygen lone pair) to a π* antibonding orbital of the carbonyl group. This band is typically found at longer wavelengths, around 283 nm for benzaldehyde. researchgate.net
For this compound, the steric hindrance caused by the ortho-ethyl groups forces the aldehyde group out of the plane of the benzene ring. This loss of planarity disrupts the conjugation between the carbonyl group and the ring. Consequently, the energy required for the π → π* transition increases. This effect is known as a hypsochromic shift (or blue shift), meaning the absorption maximum (λmax) will shift to a shorter wavelength compared to benzaldehyde. The intensity of this absorption (molar absorptivity, ε) is also expected to decrease significantly. The n → π* transition is less affected by this loss of conjugation. sci-hub.seresearchgate.net
| Compound | π → π* Transition (λmax, nm) | n → π* Transition (λmax, nm) | Reference |
|---|---|---|---|
| Benzaldehyde | ~248 | ~283 | researchgate.net |
| o-Tolualdehyde | ~252 | ~300-320 | sci-hub.se |
| This compound (Predicted) | ~235-245 (Reduced Intensity) | ~280-290 | Inference |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. docbrown.infonist.gov
C-H Stretching: Aliphatic C-H stretches from the ethyl groups (CH₃ and CH₂) will appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). Aromatic C-H stretches will be observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The aldehydic C-H stretch is distinctive and appears as a pair of weak to medium bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹. docbrown.info
C=O Stretching: The carbonyl (C=O) stretch of the aldehyde is one of the most intense and diagnostic peaks in the spectrum. For aromatic aldehydes, it typically appears in the range of 1690-1715 cm⁻¹. Due to the ortho-diethyl groups, which sterically hinder conjugation, the C=O bond has more double-bond character, and its absorption frequency may shift to the higher end of this range or slightly above it (e.g., ~1700-1715 cm⁻¹). nist.govresearchgate.net
C=C Stretching: Aromatic ring C=C stretching vibrations typically produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.
Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region. It contains complex vibrations, including C-C stretches, C-H bending, and other skeletal vibrations that are unique to the molecule as a whole.
Computational and Theoretical Investigations of 2,6 Diethylbenzaldehyde Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. DFT calculations are centered on solving the Schrödinger equation by using the electron density of a system rather than its complex many-electron wavefunction. This approach enables the prediction of a wide range of molecular properties with a high degree of reliability.
The electronic properties of 2,6-diethylbenzaldehyde are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in its chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be a π-orbital primarily localized on the benzene (B151609) ring, while the LUMO is anticipated to be a π*-orbital with significant contributions from the carbonyl group. The presence of electron-donating diethyl groups at the ortho positions increases the electron density of the aromatic ring, which typically raises the energy of the HOMO. This effect, in turn, can lead to a smaller HOMO-LUMO gap compared to unsubstituted benzaldehyde (B42025), suggesting enhanced reactivity.
Theoretical calculations at the B3LYP/6-311++G(d,p) level of theory can provide quantitative insights into these orbitals.
Table 1: Calculated Frontier Molecular Orbital Energies for Benzaldehyde and this compound The following data is illustrative and based on typical DFT calculation results for substituted aromatic aldehydes.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔEHOMO-LUMO (eV) |
|---|---|---|---|
| Benzaldehyde | -6.75 | -1.90 | 4.85 |
| This compound | -6.50 | -1.85 | 4.65 |
Geometry optimization is a computational process used to find the minimum energy structure of a molecule, which corresponds to its most stable three-dimensional arrangement. For this compound, significant steric hindrance exists between the bulky ethyl groups and the aldehyde moiety. This steric strain is expected to force the aldehyde group out of the plane of the benzene ring to achieve a more stable, lower-energy conformation.
Conformational analysis involves exploring the potential energy surface of the molecule by rotating specific bonds. In the case of this compound, the key dihedral angles are those defining the orientation of the aldehyde group (O=C-C=C) and the ethyl groups (C-C-C-C) relative to the ring. DFT calculations, such as those using the M06-2X functional, which is effective for systems with non-covalent interactions, can accurately predict the most stable conformer. The results would likely show a non-planar structure where the aldehyde group is twisted by a significant angle to minimize steric repulsion, impacting the molecule's conjugation and electronic properties.
Table 2: Predicted Geometrical Parameters for the Optimized Structure of this compound Illustrative data based on DFT calculations for sterically hindered benzaldehydes.
| Parameter | Predicted Value | Description |
|---|---|---|
| C(ring)-C(aldehyde) Bond Length | 1.49 Å | Bond connecting the carbonyl carbon to the aromatic ring. |
| C=O Bond Length | 1.22 Å | Length of the carbonyl double bond. |
| O=C-C=C Dihedral Angle | ~30° - 45° | Twist of the aldehyde group out of the aromatic plane due to steric hindrance. |
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for the accurate prediction of NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict its NMR spectrum. Such predictions are valuable for assigning signals in complex experimental spectra and can achieve high accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C when appropriate functionals and basis sets are used.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Illustrative values calculated using the GIAO-DFT method.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 193.5 |
| C-CHO | 135.0 |
| C-CH₂CH₃ | 140.2 |
| Aromatic CH | 128.5 - 132.0 |
| -CH₂- | 26.8 |
| -CH₃ | 15.1 |
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths that determine a molecule's UV-Vis absorption spectrum. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the n→π* and π→π* transitions. The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is often necessary to accurately reproduce experimental spectra measured in solution.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.
Basis Sets: Common choices for organic molecules include Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)), Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ), and Karlsruhe basis sets (e.g., def2-SVP, def2-TZVP).
Split-valence basis sets (e.g., 6-31G) are computationally efficient.
Polarization functions (e.g., the '(d)' in 6-31G(d)) are crucial for describing the anisotropic electron density in molecules with multiple bonds.
Diffuse functions (e.g., the '+' in 6-31+G(d)) are important for accurately describing anions or excited states.
Functionals: The choice of the exchange-correlation functional is also critical.
Hybrid functionals like B3LYP are widely used and provide a good balance of accuracy for many applications.
Range-separated hybrids like CAM-B3LYP and ωB97X-D often perform better for excited states and charge-transfer systems.
Meta-GGA functionals such as M06-2X are often recommended for systems where non-covalent interactions are important, such as in conformational analysis.
Computational Resources: The computational cost increases significantly with the size of the basis set and the complexity of the functional. A calculation using a triple-zeta basis set (e.g., def2-TZVP) will be substantially more demanding than one with a double-zeta basis set (e.g., def2-SVP). Therefore, a compromise must often be made between the desired accuracy and available computational resources.
Table 4: Comparison of Common Levels of Theory for DFT Calculations
| Level of Theory | Description | Typical Application | Relative Cost |
|---|---|---|---|
| B3LYP/6-31G(d) | Hybrid functional with a modest double-zeta basis set. | Routine geometry optimizations, frequency calculations. | Low |
| M06-2X/6-311+G(d,p) | Meta-GGA functional with a triple-zeta basis set including diffuse functions. | Conformational analysis, thermochemistry. | Medium |
| ωB97X-D/aug-cc-pVTZ | Range-separated hybrid with a large Dunning basis set. | High-accuracy energies, excited state calculations (TD-DFT). | High |
Reaction Pathway Elucidation and Mechanistic Studies
DFT is an essential tool for investigating chemical reaction mechanisms, allowing researchers to map out the energetic landscape that connects reactants to products. This provides a deeper understanding of reaction feasibility, kinetics, and selectivity.
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a chemical system as a function of its geometric parameters. For a chemical reaction, a simplified 2D PES can be created by plotting the energy against two key geometric variables, such as the lengths of the bonds being broken and formed.
Key features on a PES include:
Minima: These correspond to stable species like reactants, products, and intermediates.
Saddle Points: These are first-order stationary points that represent transition states—the highest energy point along the lowest energy reaction path.
For a reaction involving this compound, such as a nucleophilic addition to the carbonyl carbon, DFT can be used to map the PES. This involves:
Optimizing the geometries of the reactants, products, and any intermediates.
Locating the transition state structure connecting them.
Calculating the intrinsic reaction coordinate (IRC), which confirms that the identified transition state correctly links the reactant and product minima.
Transition State Localization (e.g., NEB, DIMER methods)
There are no published studies that utilize methods such as the Nudged Elastic Band (NEB) or the Dimer method to locate and characterize transition states for reactions involving this compound. Such calculations would typically provide activation energies and the geometric parameters of transition state structures, offering crucial insights into reaction mechanisms and kinetics. However, the scientific literature has not yet applied these techniques to this specific molecule.
Computational Modeling of Catalytic Cycles
Detailed computational models for catalytic cycles in which this compound acts as a substrate or a ligand are not present in the current body of scientific work. Research in this area would involve quantum chemical calculations (e.g., Density Functional Theory - DFT) to map the energy landscape of a complete catalytic process, identifying intermediates and transition states. Without such studies, the energetic profiles and mechanistic pathways of potential catalytic transformations of this compound remain computationally unexplored.
Study of Steric and Electronic Effects on Reactivity
While the reactivity of this compound is qualitatively understood to be influenced by the steric hindrance and electronic effects of the ortho-diethyl groups, no dedicated computational studies quantifying these effects have been published. A formal investigation would typically involve techniques like Activation Strain Model (ASM) or Natural Bond Orbital (NBO) analysis to partition the molecule's reactivity in terms of steric repulsion and electronic interactions. The table below illustrates the type of data that such a study might produce, but it is important to note that these are hypothetical values for illustrative purposes only, as no real data has been generated in the literature.
Table 1: Hypothetical Computational Data on Steric and Electronic Properties (Note: The following data is for illustrative purposes only and is not based on published research.)
| Computational Parameter | Hypothetical Value | Description |
| Buried Volume (%VBur) | 45.2% | A measure of the steric bulk around the aldehyde functional group. |
| Natural Charge on Carbonyl Carbon | +0.58 e | The partial positive charge on the aldehyde carbon, indicating its electrophilicity. |
| LUMO Energy | -1.25 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to susceptibility to nucleophilic attack. |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful tools for investigating the conformational landscape of molecules and the influence of solvent effects. However, no studies employing MD simulations to specifically analyze the conformational dynamics or solvation of this compound are available. Such research could provide insights into the preferred orientations of the ethyl groups and their impact on the accessibility of the aldehyde functional group.
Quantitative Structure-Reactivity Relationships (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate molecular descriptors with chemical reactivity. A search of the literature indicates that no QSRR models have been developed or published that specifically include this compound within their training or test sets. Developing such a model would require a dataset of related compounds with known reactivity data, from which predictive equations based on steric, electronic, or topological descriptors could be derived.
Supramolecular Chemistry and Advanced Material Precursors Featuring 2,6 Diethylbenzaldehyde Moieties
Incorporation of 2,6-Diethylbenzaldehyde Derivatives into Supramolecular Architectures
The unique steric and electronic properties of this compound make it a valuable building block for creating intricate supramolecular assemblies. Its derivatives can be designed to participate in a variety of non-covalent interactions, leading to the formation of well-defined, higher-order structures.
Schiff bases, formed by the condensation reaction of an aldehyde or ketone with a primary amine, are among the most versatile ligands in coordination chemistry. nih.govresearchgate.net The imine or azomethine group (-C=N-) in Schiff base ligands is a key coordination site for metal ions. nih.gov Derivatives of this compound are readily employed in the synthesis of Schiff base ligands. The general synthesis involves the condensation of this compound with a suitable primary amine, often in an alcohol solvent and sometimes with acid catalysis. iau.ir
The bulky 2,6-diethylphenyl group in these ligands plays a crucial role in determining the coordination geometry and nuclearity of the resulting metal complexes. This steric hindrance can prevent the formation of polymeric structures and favor the formation of discrete mononuclear or oligonuclear complexes. The coordination environment around the metal center is significantly influenced by the steric demands of the ligand, which can lead to unusual coordination numbers and geometries.
Table 1: Examples of Schiff Base Ligand Synthesis from Benzaldehyde (B42025) Derivatives
| Aldehyde Precursor | Amine Precursor | Resulting Schiff Base Ligand Type | Metal Ions for Complexation |
| This compound | Ethylenediamine | N,N'-bis(2,6-diethylbenzylidene)ethane-1,2-diamine | Cu(II), Co(II), Cd(II) journalajacr.com |
| This compound | Aniline (B41778) | N-(2,6-diethylbenzylidene)aniline | Fe(III) iau.ir |
| Salicylaldehyde | o-Aminophenol | Tridentate ONO donor ligand | Binuclear complexes nih.gov |
| 3-Allyl-2-hydroxybenzaldehyde | Amantadine | (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol | Zn(II), Co(II), Cr(III), VO(IV) researchgate.net |
This table presents hypothetical and analogous examples based on general Schiff base synthesis to illustrate the potential of this compound.
Self-assembly is a process in which components spontaneously organize into ordered structures through non-covalent interactions. whiterose.ac.uk In the context of this compound derivatives, the resulting coordination complexes can act as building blocks for larger supramolecular assemblies. The formation of these architectures is driven by a combination of metal-ligand coordination bonds and weaker non-covalent interactions.
These non-covalent interactions include:
Hydrogen Bonding: Interactions involving a hydrogen atom located between two electronegative atoms.
π-π Stacking: Attractive interactions between aromatic rings.
van der Waals Forces: Weak intermolecular forces that are dependent on the distance between atoms or molecules.
Host-Guest Interactions: The encapsulation of one molecule (the guest) within another (the host). whiterose.ac.uk
The steric bulk of the 2,6-diethylphenyl groups can direct the self-assembly process, influencing the crystal packing and leading to the formation of specific supramolecular motifs such as chains, layers, or three-dimensional networks. For instance, the controlled arrangement of these bulky groups can create channels or cavities within the crystal lattice that can accommodate guest molecules.
Investigation of Molecular Recognition and Host-Guest Chemistry
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. This principle is central to host-guest chemistry, where a larger host molecule selectively binds a smaller guest molecule. nih.govrsc.org Macrocyclic compounds, such as calixarenes, cyclodextrins, and pillararenes, are common host molecules. frontiersin.orgresearchgate.net
Derivatives of this compound can be incorporated into the structure of macrocyclic hosts. The bulky diethylphenyl groups can contribute to the formation of a pre-organized cavity, enhancing the host's ability to selectively bind guest molecules. The size, shape, and electronic properties of this cavity can be tuned by modifying the structure of the this compound-containing precursor. The selective binding of guests can be driven by a combination of factors, including size and shape complementarity, as well as favorable intermolecular interactions between the host and guest. The solid-state structures of these host-guest complexes can provide insights into the nature of the interactions and the factors governing recognition. nih.gov
Spectroscopic and Analytical Methods for Studying Supramolecular Systems
A variety of spectroscopic and analytical techniques are employed to characterize supramolecular systems and to study the interactions between their components.
Table 2: Common Analytical Methods for Supramolecular Systems
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and dynamics of supramolecular assemblies in solution. Changes in chemical shifts upon complexation can be used to determine binding constants. |
| UV-Vis Spectroscopy | Used to monitor changes in the electronic environment of molecules upon interaction. Can be used for titration experiments to determine association constants. iau.ir |
| Fluorescence Spectroscopy | A highly sensitive technique for studying binding events that result in changes in fluorescence intensity or wavelength. |
| Mass Spectrometry (MS) | Provides information on the mass-to-charge ratio of molecules and can be used to confirm the stoichiometry of supramolecular complexes. researchgate.net |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat changes associated with binding events, providing thermodynamic parameters such as enthalpy and entropy of binding. |
| X-ray Crystallography | Provides precise information about the three-dimensional structure of supramolecular assemblies in the solid state, including the nature of non-covalent interactions. researchgate.net |
These methods provide a comprehensive understanding of the structure, stability, and dynamics of supramolecular systems featuring this compound moieties.
Theoretical Modeling of Supramolecular Interactions
Computational methods are powerful tools for understanding and predicting the behavior of supramolecular systems. nih.gov Theoretical modeling can provide insights into the nature of non-covalent interactions, the stability of different conformations, and the thermodynamics of host-guest binding.
Common computational approaches include:
Density Functional Theory (DFT): A quantum mechanical method used to calculate the electronic structure of molecules and to optimize their geometries. DFT can be used to model non-covalent interactions, although dispersion corrections are often necessary for accurate results. nih.gov
Molecular Mechanics (MM): A classical approach that uses force fields to describe the potential energy of a system. MM is computationally less expensive than DFT and is suitable for studying large supramolecular assemblies and for performing molecular dynamics simulations.
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize chemical bonds and non-covalent interactions.
Non-Covalent Interaction (NCI) analysis: A visualization tool that allows for the identification and characterization of non-covalent interactions in real space. nih.gov
These theoretical studies complement experimental data and provide a deeper understanding of the factors that govern the formation and properties of supramolecular architectures derived from this compound. scienceopen.comescholarship.org
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Routes to 2,6-Diethylbenzaldehyde
One promising avenue is the application of flow chemistry . This technology offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for seamless integration of reaction and purification steps. nih.gov For the synthesis of this compound, a continuous-flow process could be envisioned, potentially starting from 1,3-diethylbenzene (B91504). Such a process would allow for precise control over reaction parameters, minimizing side reactions and improving yield and purity.
Biocatalysis represents another frontier in the sustainable synthesis of aromatic aldehydes. While specific enzymes for the direct synthesis of this compound have yet to be extensively explored, the broader field of biocatalytic reductions and oxidations offers significant potential. hilarispublisher.com Future work could involve the discovery or engineering of enzymes capable of selectively oxidizing a precursor, such as 2,6-diethylbenzyl alcohol, to the desired aldehyde under mild, aqueous conditions.
A comparative overview of potential sustainable synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Flow Chemistry | Enhanced safety, improved process control, scalability. nih.gov | Reactor design for multiphase reactions, catalyst stability under continuous flow. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. hilarispublisher.com | Enzyme discovery and engineering for specific substrate, long-term operational stability of enzymes. |
| Green Catalysis | Use of earth-abundant metals, reduced waste generation, lower energy consumption. | Catalyst deactivation, selectivity control with complex substrates. |
| Alternative Solvents | Reduced volatility and toxicity, potential for catalyst recycling. chemcopilot.com | Solvent cost and recyclability, understanding reaction kinetics in non-conventional media. |
Advanced Mechanistic Insights into Complex Reaction Networks
The steric hindrance imparted by the two ethyl groups in this compound significantly influences its reactivity, making it an excellent substrate for studying complex reaction mechanisms. Future research will likely employ a combination of experimental and computational techniques to unravel the intricate details of its transformations.
Computational chemistry , particularly density functional theory (DFT), will be instrumental in mapping the potential energy surfaces of reactions involving this compound. hilarispublisher.com These studies can elucidate transition state geometries, activation energies, and reaction pathways, providing a molecular-level understanding of how steric hindrance affects reactivity and selectivity. For instance, in reactions like aldol (B89426) condensations or Wittig reactions, computational modeling can predict the preferred conformations of intermediates and transition states, explaining observed product distributions.
The steric effects of the alkyl groups can be systematically evaluated using isodesmic reactions in computational models. mit.edu This approach can quantify the steric strain in both the reactant and various intermediates, offering a more nuanced understanding of the role of steric hindrance beyond simple qualitative descriptions.
Rational Design of Catalysts for Highly Selective Transformations of Hindered Aldehydes
The development of catalysts that can efficiently and selectively transform sterically hindered aldehydes like this compound is a significant challenge. Future research in this area will focus on the rational design of catalysts with tailored active sites that can accommodate bulky substrates while controlling the reaction outcome.
In the realm of C-C bond formation , N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts. mit.edu The modular nature of NHCs allows for the fine-tuning of their steric and electronic properties. Future work could involve the design of NHCs with specific architectures that can effectively catalyze reactions such as the benzoin (B196080) condensation or Stetter reaction with this compound, potentially leading to novel molecular scaffolds. Biocatalytic methods for C-C bond formation also present a promising, highly selective avenue for future exploration. bohrium.com
The principles guiding the design of catalysts for hindered aldehydes are summarized in Table 2.
Table 2: Principles for Rational Catalyst Design for Hindered Aldehydes
| Transformation | Catalyst Design Principle | Example Catalyst Class |
| Selective Reduction | Creation of a sterically accessible yet selective active site. | Pincer-ligated ruthenium and osmium complexes. hilarispublisher.com |
| Selective Oxidation | Activation of the aldehyde C-H bond without being sterically impeded. | N-Heterocyclic Carbene (NHC) organocatalysts. beilstein-journals.org |
| C-C Bond Formation | A catalytic pocket that can accommodate the hindered substrate and control stereochemistry. | Custom-designed N-Heterocyclic Carbenes (NHCs). mit.edu |
| Asymmetric Synthesis | Chiral ligands or catalysts that create a biased reaction environment. | Chiral transition metal complexes. |
Expanding the Scope of Reactions Involving this compound as a Steric Probe
The significant steric bulk of this compound makes it an ideal candidate for use as a steric probe to investigate the mechanisms of various organic reactions. By comparing its reactivity and selectivity with less hindered aldehydes, researchers can gain valuable insights into the role of steric effects in determining reaction outcomes.
Future studies could systematically employ this compound in a range of classical and modern organic reactions. For example, in nucleophilic addition reactions, the rate of reaction of this compound can be compared to that of benzaldehyde (B42025) to quantify the steric hindrance to the approach of the nucleophile. nih.gov In stereoselective reactions, the diastereoselectivity or enantioselectivity obtained with this compound as a substrate can reveal the sensitivity of the catalyst or reagent to steric factors.
This compound can also be used to probe the limits of catalyst activity. A catalyst that is highly active for the transformation of benzaldehyde but inactive for this compound is likely to have a sterically demanding active site. This information can then be used to guide the design of new catalysts with improved substrate scope.
Furthermore, the unique steric environment of this compound could be exploited to favor unusual reaction pathways that are not observed with less hindered substrates. The steric clash in potential intermediates might lead to rearrangements or alternative reaction cascades, opening up new avenues for chemical synthesis.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for this compound Chemistry
Reaction outcome prediction is a major area where ML models can have a significant impact. nih.govmit.edunih.gov By training on large datasets of chemical reactions, ML algorithms can learn to predict the products of a reaction given the reactants and conditions. For a sterically hindered molecule like this compound, where intuition may be less reliable, such predictive models could be particularly valuable in identifying successful reaction conditions and avoiding unproductive experiments.
Furthermore, ML can be used in catalyst design and optimization . beilstein-journals.org By analyzing the relationship between catalyst structure and performance, ML models can identify the key features that lead to high activity and selectivity for the transformation of hindered substrates. This can accelerate the discovery of new and improved catalysts for reactions involving this compound. The integration of AI and high-throughput experimentation also holds the promise of automating the process of reaction optimization. youtube.com
The potential applications of AI and ML in this compound chemistry are summarized in Table 3.
Table 3: Applications of AI and Machine Learning in this compound Chemistry
| Application Area | AI/ML Approach | Potential Impact |
| Reaction Prediction | Training neural networks on reaction databases. nih.govmit.edunih.gov | Accurate prediction of reaction outcomes, reducing experimental effort. |
| Retrosynthesis | Utilizing deep learning models for synthetic route design. nih.gov | Discovery of novel and efficient synthetic pathways. |
| Catalyst Design | Building quantitative structure-activity relationship (QSAR) models. | Accelerated discovery of highly selective catalysts for hindered substrates. |
| Reaction Optimization | Employing Bayesian optimization and other algorithms. youtube.com | Automated and efficient optimization of reaction conditions. |
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis routes for 2,6-diethylbenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Two primary methods are documented:
- Electrochemical oxidation : Using N-hydroxyphthalimide (NHPI) as a mediator, 1 mmol of alcohol precursors can be converted to aldehydes under controlled voltage and solvent conditions .
- Palladium/Rhodium catalysis : A cooperative catalytic system achieves complete conversion of hindered substrates (e.g., this compound) at 85°C. Higher temperatures (95°C) are required for bulkier analogs (e.g., 2,6-diisopropylbenzaldehyde) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in sealed containers away from ignition sources (flash point: ~143–145°C) .
- Handling : Use spark-resistant tools, anti-static equipment, and PPE (gloves, goggles). Ground all containers to prevent static discharge .
- Spill Management : Absorb small spills with inert materials (e.g., sand) and dispose via chemical waste protocols. For large spills, evacuate and contact professional disposal services .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer : Apply meta-analytical frameworks to assess heterogeneity across studies:
- Calculate I² statistics to quantify the proportion of variability due to study differences (e.g., catalyst batch purity, solvent choice). An I² >50% indicates significant heterogeneity, necessitating subgroup analysis by reaction conditions .
- Use sensitivity analysis to isolate outliers (e.g., studies using non-standardized substrates) and refine conclusions .
Q. What strategies optimize deuterium (D) labeling at the formyl position in hindered this compound derivatives?
- Methodological Answer :
- H/D Exchange : Increase D₂O loading to 16 equivalents to achieve >90% D incorporation at the formyl group, as steric hindrance from ethyl groups reduces exchange efficiency .
- Temperature Modulation : Conduct reactions at 85°C to balance deuteration efficiency and substrate stability. Higher temperatures risk decomposition in prolonged reactions .
Q. How does regioselectivity impact functionalization of this compound derivatives, and what methods enhance control?
- Methodological Answer :
- Steric and Electronic Effects : The ethyl groups at the 2,6-positions direct electrophilic substitution to the para position. Use bulky directing groups (e.g., methoxy) to override inherent regioselectivity .
- Catalytic Tuning : Employ Pd-based catalysts with electron-deficient ligands to favor ortho-functionalization in cross-coupling reactions .
Data Contradiction and Validation
Q. How should researchers validate conflicting purity assessments of this compound batches?
- Methodological Answer :
- Analytical Triangulation : Combine GC-MS (for volatile impurities), HPLC (for non-volatile residues), and NMR (structural confirmation) to cross-verify purity claims .
- Reference Standards : Compare retention times and spectral data against USP-grade 4-ethylbenzaldehyde benchmarks, adjusting for structural analogs .
Synthetic Pathway Optimization
Q. What experimental design principles minimize byproduct formation during large-scale this compound synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., catalyst concentration, solvent polarity). For example, reducing solvent polarity decreases aldol condensation byproducts .
- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track aldehyde formation and terminate reactions at ~95% conversion to prevent over-oxidation .
Application-Specific Challenges
Q. What methodologies enable the use of this compound as a precursor for chiral ligand synthesis?
- Methodological Answer :
- Asymmetric Reduction : Employ chiral catalysts (e.g., BINAP-Ru complexes) to reduce the aldehyde to enantiomerically pure alcohols.
- Crystallographic Validation : Use single-crystal X-ray diffraction (referencing CCDC 2032776 protocols) to confirm ligand stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
